2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene 2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Brand Name: Vulcanchem
CAS No.: 898779-01-6
VCID: VC2477651
InChI: InChI=1S/C16H16O5S/c1-18-10-3-4-11(12(9-10)19-2)15(17)13-5-6-14(22-13)16-20-7-8-21-16/h3-6,9,16H,7-8H2,1-2H3
SMILES: COC1=CC(=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3)OC
Molecular Formula: C16H16O5S
Molecular Weight: 320.4 g/mol

2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

CAS No.: 898779-01-6

Cat. No.: VC2477651

Molecular Formula: C16H16O5S

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene - 898779-01-6

Specification

CAS No. 898779-01-6
Molecular Formula C16H16O5S
Molecular Weight 320.4 g/mol
IUPAC Name (2,4-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Standard InChI InChI=1S/C16H16O5S/c1-18-10-3-4-11(12(9-10)19-2)15(17)13-5-6-14(22-13)16-20-7-8-21-16/h3-6,9,16H,7-8H2,1-2H3
Standard InChI Key NDNQATRLKCMNNE-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3)OC
Canonical SMILES COC1=CC(=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3)OC

Introduction

Physical and Chemical Properties

Molecular Properties

2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has a molecular weight of 320.36 g/mol with the molecular formula C16H16O5S . The compound contains multiple functional groups: a ketone (benzoyl), ether linkages (methoxy groups), and a cyclic acetal (dioxolane). These functional groups contribute to the compound's physicochemical properties and potential chemical reactivity.

Structural Identification

The compound can be characterized by various spectroscopic techniques including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The precise positioning of the methoxy groups at the 2,4-positions of the benzoyl group is a distinguishing feature compared to similar compounds with different substitution patterns.

Table 1: Key Physicochemical Properties of 2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

PropertyValueNotes
Molecular FormulaC16H16O5SContains carbon, hydrogen, oxygen, and sulfur
Molecular Weight320.36 g/molCalculated based on atomic weights
CAS Number898779-01-6Unique chemical identifier
AppearanceSolidBased on similar thiophene derivatives
SolubilityLimited water solubility; soluble in organic solventsPredicted based on structure
Log P (predicted)~3.2-3.8Estimated partition coefficient
Hydrogen Bond Acceptors5Oxygen atoms in the structure
Hydrogen Bond Donors0No hydroxyl or amine groups

Chemical Reactivity

The chemical reactivity of this compound is influenced by the presence of multiple functional groups:

  • The ketone group is susceptible to nucleophilic addition reactions

  • The thiophene ring can participate in electrophilic aromatic substitution reactions

  • The 1,3-dioxolane group can undergo acid-catalyzed hydrolysis

  • The methoxy groups can be cleaved under specific conditions to generate hydroxyl groups

These reactive sites make the compound versatile for chemical modifications and derivatizations, potentially enabling the synthesis of analogs with varied properties.

Synthesis and Preparation Methods

Retrosynthetic Analysis

From a retrosynthetic perspective, the compound could be disconnected at the ketone linkage between the thiophene and the benzoyl group, leading to two key building blocks: a 5-(1,3-dioxolan-2-yl)thiophene derivative and a 2,4-dimethoxybenzoyl equivalent (such as 2,4-dimethoxybenzoic acid or its activated derivatives).

Table 2: Potential Synthetic Building Blocks for 2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Building BlockFunctionReaction Type
5-(1,3-dioxolan-2-yl)thiopheneCore structureElectrophilic substitution
2,4-dimethoxybenzoyl chlorideAcylating agentFriedel-Crafts acylation
2,4-dimethoxybenzoic acidCarboxylic acid precursorActivation and coupling
Thiophene-2-carbaldehydePrecursor for dioxolane formationAcetalization
Ethylene glycolDioxolane formationAcetalization

Comparative Analysis with Related Compounds

Structural Analogs

Several structural analogs of 2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene have been reported, differing in the substitution pattern on the benzoyl group or the nature of the aromatic core.

One such analog is 2-(2,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene (CAS: 898779-04-9), which features methoxy groups at the 2,5-positions rather than the 2,4-positions. This positional isomer maintains the same molecular formula (C16H16O5S) and similar molecular weight (320.4 g/mol), but the altered substitution pattern likely influences its biological activity and physicochemical properties .

Another related compound is 5-(1,3-Dioxolan-2-YL)-2-(4-phenoxybenzoyl)thiophene, which features a phenoxy group instead of methoxy substituents. This structural modification significantly alters the molecular properties, including lipophilicity and potential binding interactions .

Structure-Property Relationships

The positioning of substituents on the benzoyl group influences various properties:

  • The 2,4-dimethoxy substitution in 2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene may enhance solubility compared to less polar analogs

  • The methoxy groups serve as hydrogen bond acceptors, potentially influencing interactions with biological targets

  • The 2,4-substitution pattern creates a different electronic distribution compared to 2,5-substitution

Table 4: Comparison of 2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene with Structural Analogs

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesPotential Impact on Properties
2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiopheneC16H16O5S320.36 g/mol2,4-dimethoxy substitutionReference compound
2-(2,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiopheneC16H16O5S320.4 g/mol2,5-dimethoxy substitutionDifferent electronic distribution
5-(1,3-Dioxolan-2-YL)-2-(4-phenoxybenzoyl)thiopheneC20H16O4S352.4 g/molPhenoxy substitutionIncreased lipophilicity, different binding profile

Analytical Methods for Characterization

Spectroscopic Analysis

Characterization of 2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can be performed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide information about the chemical environment of hydrogen and carbon atoms in the molecule, confirming the positions of the methoxy groups and the dioxolane moiety.

  • Mass Spectrometry: This technique would confirm the molecular weight and provide fragmentation patterns characteristic of the structural features.

  • Infrared Spectroscopy: IR analysis would reveal characteristic absorption bands for the carbonyl, ether, and thiophene functional groups.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be employed for purity assessment and separation from related compounds. These techniques are particularly useful for distinguishing between positional isomers such as 2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene and 2-(2,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene.

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